5-(3-Fluorophenyl)morpholin-3-one
Description
5-(3-Fluorophenyl)morpholin-3-one is a morpholinone derivative characterized by a fluorine atom at the meta position of the phenyl ring attached to the morpholinone core. Morpholinones are six-membered lactams with a nitrogen and oxygen atom in the ring, widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties.
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-(3-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
InChI Key |
AKOZGGRHEQIOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of morpholinone derivatives are heavily influenced by substituents on the phenyl ring and their positions. Key analogs include:
4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0)
- Structure: A para-aminophenyl group at position 4 of the morpholinone ring.
- Role: Intermediate in antimalarial agent synthesis (e.g., pyrazole-4-carboxamide derivatives). The amino group enhances solubility and reactivity for further functionalization .
4-(3-Fluoro-4-nitrophenyl)morpholin-3-one
- Structure : Meta-fluoro and para-nitro groups on the phenyl ring.
- Research : Crystal structure analysis reveals planar geometry, with nitro groups introducing steric hindrance and electron-withdrawing effects. This may reduce metabolic stability compared to the fluorine-only analog .
- Synthesis: Synthesized via nitration of 4-phenylmorpholin-3-one, followed by reduction to amino derivatives .
Aprepitant Derivative (CAS 1148113-53-4)
- Structure: Incorporates a 4-fluorophenyl-morpholino group linked to a triazolone moiety.
- Application: Approved antiemetic drug. The 4-fluorophenyl group enhances binding affinity to neurokinin-1 receptors, while the morpholino ring contributes to stereochemical specificity .
3-(3-Fluoro-4-morpholinophenyl)oxazolidin-2-one Derivatives
- Structure: Oxazolidinone core with a 3-fluoro-4-morpholinophenyl group.
- Activity : Exhibits antibacterial properties. The morpholinyl group improves solubility, while fluorine enhances metabolic resistance .
Physicochemical and Pharmacological Properties
*Position inferred from nomenclature conventions; exact data unavailable in evidence.
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